

Application Notes and Protocols for DiZHSeC: A Genetically Encoded Photo-Cross-Linker

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Compound of Interest

Compound Name: DiZHSeC
Cat. No.: B12380807

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Introduction

DiZHSeC, or Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine, is a genetically encoded, membrane-permeable, and releasable photo-cross-linker.[1][2] This unnatural amino acid (UAA) is a powerful tool for the in vivo identification of transient and weak protein-protein interactions (PPIs), which are crucial in virtually all cellular signaling pathways.[1][3] **DiZHSeC** contains a diazirine moiety for UV-light-induced cross-linking and a selenium-carbon bond that can be selectively cleaved under mild oxidative conditions.[2] This unique feature is leveraged in a technique called "in situ cleavage and mass spectrometry (MS)-label transfer after protein photo-cross-linking" (IMAPP). The IMAPP strategy allows for the covalent capture of interacting "prey" proteins by a **DiZHSeC**-containing "bait" protein within living cells. Subsequent oxidative cleavage releases the prey proteins, leaving a stable N-(4,4-bis-substituted-pentyl)acrylamide (NPAA) mass tag at the site of interaction, facilitating their identification by mass spectrometry.

Chemical and Physical Properties

A summary of the key properties of **DiZHSeC** is provided in the table below.

Property	Value	Reference
Full Chemical Name	Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine	
Molecular Formula	C ₁₂ H ₂₂ N ₄ O ₃ Se	
CAS Number	2230724-46-4	
Photoactivation Wavelength	~365 nm	
Cleavage Agent	Hydrogen Peroxide (H ₂ O ₂)	

Protocol 1: Dissolving and Storing DiZHSeC

1.1. Materials:

- **DiZHSeC** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer

1.2. Protocol for Preparing a 100 mM Stock Solution:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- In a sterile microcentrifuge tube, weigh out the desired amount of **DiZHSeC** powder.
- Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.
- Vortex the solution until the **DiZHSeC** powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

1.3. Storage and Handling:

- **Stock Solution:** Store the 100 mM DMSO stock solution at -20°C or -80°C for long-term storage. Protect from light by wrapping the tubes in aluminum foil or using amber-colored tubes. **DiZHSeC** is stable under these recommended storage conditions.
- **Solid Powder:** Store the solid **DiZHSeC** powder in a cool, dry, and dark place.
- **Safety Precautions:** According to the Safety Data Sheet, **DiZHSeC** is not classified as a hazardous substance. However, standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and contact with skin and eyes. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.

Protocol 2: Site-Specific Incorporation of **DiZHSeC** into a Target Protein in *E. coli*

This protocol outlines the general steps for incorporating **DiZHSeC** into a protein of interest at a specific site containing an in-frame amber codon (TAG).

2.1. Required Materials:

- *E. coli* strain (e.g., DH10B)
- Expression plasmid for the target protein with a TAG codon at the desired position.
- Plasmid carrying the engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA^{Pyl} pair that recognizes **DiZHSeC** (e.g., pEvol-DiZPK).
- Luria-Bertani (LB) medium
- Appropriate antibiotics
- **DiZHSeC** stock solution (100 mM in DMSO)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

2.2. Experimental Workflow:



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Figure 1: Workflow for **DiZHSeC** incorporation in *E. coli*.

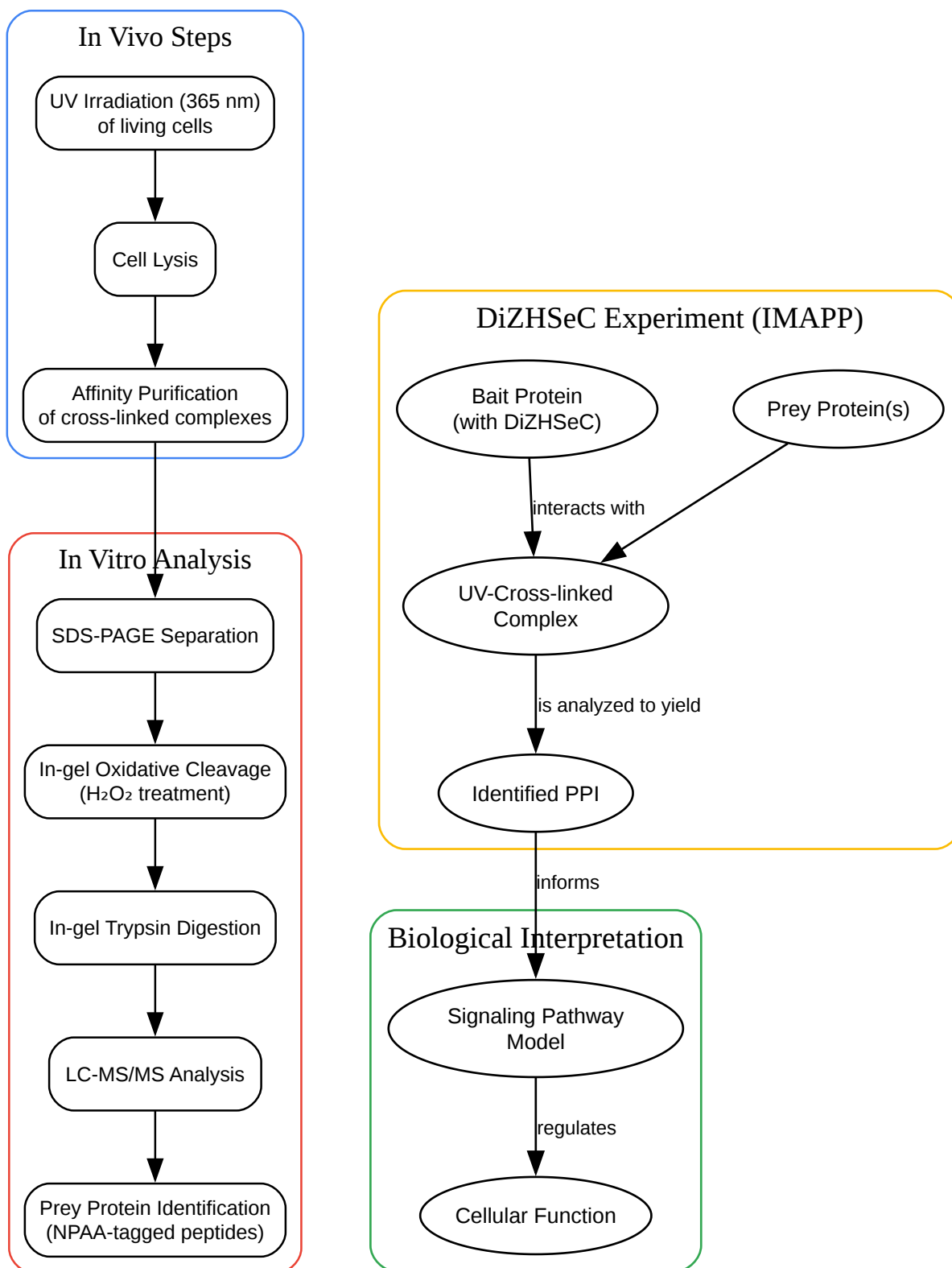
2.3. Step-by-Step Protocol:

- Co-transform the *E. coli* cells with the plasmid encoding your target protein (with the amber codon) and the pEvol plasmid.
- Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
- Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
- The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.
- Add the **DiZHSeC** stock solution to a final concentration of 330 µM.
- Induce protein expression by adding IPTG to the appropriate final concentration.
- Continue to culture the cells under the optimal conditions for your protein's expression (e.g., overnight at a lower temperature).
- Harvest the cells by centrifugation.
- The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: In Vivo Photo-Cross-Linking and Analysis (IMAPP)

This protocol describes the general workflow for the IMAPP strategy to identify protein-protein interactions.

3.1. IMAPP Workflow Diagram:



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